3-Bromo-5-methoxybenzoyl chloride

Descripción

Chemical Structure and Nomenclature

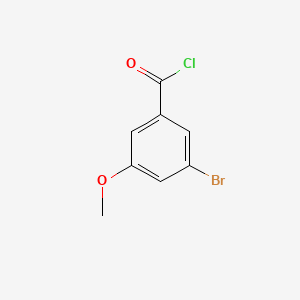

3-Bromo-5-methoxybenzoyl chloride possesses the molecular formula C₈H₆BrClO₂ with a molecular weight of 249.49 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the positions of the bromine atom at carbon-3, the methoxy group at carbon-5, and the benzoyl chloride functional group attached to carbon-1 of the benzene ring. The Chemical Abstracts Service has assigned this compound the registry number 1261582-04-0, which serves as its unique identifier in chemical databases.

The structural framework consists of a benzene ring bearing three distinct substituents arranged in a specific geometric pattern. The bromine atom occupies the meta position relative to the carbonyl carbon, while the methoxy group is positioned at the second meta position, creating a 1,3,5-substitution pattern. This arrangement results in an asymmetric molecule where the electron-withdrawing effects of both the bromine and the acyl chloride functionality are partially counterbalanced by the electron-donating methoxy group.

The compound's Simplified Molecular Input Line Entry System representation is recorded as COC1=CC(=CC(=C1)C(=O)Cl)Br, providing a linear notation that captures the complete connectivity of all atoms within the molecule. The International Chemical Identifier key WWDGHLBQSZHTHQ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications.

Physical Appearance and Properties

The physical characteristics of this compound reflect its molecular structure and intermolecular interactions. Based on structural analysis and comparison with related compounds in the methoxybenzoyl chloride series, this compound typically appears as a crystalline solid at room temperature, contrasting with simpler methoxybenzoyl chlorides which often exist as liquids.

Computational property predictions indicate that the compound possesses an XLogP3 value of 3.9, suggesting significant lipophilicity due to the presence of both halogen substituents and the aromatic ring system. This lipophilic character influences both its solubility profile and its behavior in organic synthesis applications. The molecule contains two hydrogen bond acceptor sites but lacks hydrogen bond donor capabilities, which affects its interaction patterns with solvents and other reagents.

The molecular geometry analysis reveals that the compound has two rotatable bonds, providing some conformational flexibility around the carbonyl carbon-benzene ring connection and the methoxy group orientation. The exact mass determination yields 247.92397 daltons, which serves as a precise identification parameter for mass spectrometric analysis.

Historical Context and Discovery

The development of this compound as a synthetic intermediate emerged from the broader evolution of aromatic acyl chloride chemistry during the twentieth century. While specific historical records of this compound's first synthesis are not extensively documented in the available literature, its development likely followed the general progression of halogenated aromatic compound synthesis that accelerated during the mid-to-late 1900s.

The compound's creation appears to be linked to the systematic exploration of substituted benzoyl chlorides for pharmaceutical applications, particularly in the development of compounds requiring specific electronic and steric properties. Research activities have focused on optimizing synthetic routes that allow for the controlled introduction of both the bromine and methoxy substituents while maintaining the integrity of the reactive acyl chloride functionality.

Contemporary research indicates that the compound has found applications in the synthesis of complex pharmaceutical intermediates, suggesting that its development was driven by specific industrial needs rather than purely academic curiosity. The systematic study of this compound and its analogs represents part of the ongoing effort to understand structure-activity relationships in aromatic acyl chloride chemistry.

Position in Halogenated Benzoyl Chloride Family

This compound occupies a distinctive position within the extensive family of halogenated benzoyl chlorides, representing a multiply-substituted variant that combines both electron-withdrawing and electron-donating substituents. This compound belongs to the broader category of meta-disubstituted benzoyl chlorides, where the substitution pattern creates unique electronic and steric environments that influence reactivity patterns.

Comparative analysis with related compounds reveals significant structural relationships within this chemical family. The closely related 3-Bromo-5-chlorobenzoyl chloride, bearing the molecular formula C₇H₃BrCl₂O and molecular weight of 253.90 grams per mole, represents an analog where both substituents are electron-withdrawing halogens. In contrast, compounds such as 3-methoxybenzoyl chloride (molecular formula C₈H₇ClO₂, molecular weight 170.59 grams per mole) provide insight into the effects of methoxy substitution alone.

The substitution pattern in this compound creates a unique electronic environment where the electron-donating methoxy group partially counteracts the electron-withdrawing effects of the bromine atom. This electronic balance distinguishes it from purely electron-deficient halogenated analogs and purely electron-rich methoxy-substituted variants. The positioning of substituents in the 1,3,5-pattern ensures that both substituents exert their electronic effects on the reactive carbonyl carbon, but through different mechanisms.

Table 1: Comparative Properties of Related Halogenated Benzoyl Chlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₆BrClO₂ | 249.49 | 1261582-04-0 | Br, OCH₃ |

| 3-Bromo-5-chlorobenzoyl chloride | C₇H₃BrCl₂O | 253.90 | 21900-27-6 | Br, Cl |

| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1711-05-3 | OCH₃ |

| 2-Bromo-5-methoxybenzoyl chloride | C₈H₆BrClO₂ | 249.49 | 56658-04-9 | Br, OCH₃ |

The family relationships extend to include various positional isomers and substitution variants that demonstrate the systematic exploration of structure-property relationships in this chemical class. For instance, 2-bromo-5-methoxybenzoyl chloride shares the same molecular formula and weight but exhibits different reactivity patterns due to the altered substitution positions. These systematic variations allow researchers to fine-tune the electronic and steric properties of these compounds for specific synthetic applications.

Propiedades

IUPAC Name |

3-bromo-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDGHLBQSZHTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithiation of 5-Methoxybenzoyl Chloride

This method employs directed ortho-metalation (DoM) to introduce bromine at the 3-position. Using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA), the methoxy group directs deprotonation to the ortho position, which is subsequently quenched with a bromine source:

Conditions :

-

Solvent : Tetrahydrofuran (THF) at -78°C.

-

Bromination : Addition of bromine gas or 1,2-dibromoethane.

-

Yield : ~50–60% (based on analogous lithiation-bromination protocols).

Industrial-Scale Production via Continuous Flow Reactors

Bromination in Flow Systems

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency. A mixture of 5-methoxybenzoyl chloride and bromine is pumped through a reactor packed with iron filings, enabling precise control over residence time and temperature:

Parameters :

-

Residence time : 10–15 minutes.

-

Temperature : 25–30°C.

-

Conversion : >95% with minimal di-brominated byproducts.

Inline Purification

Reaction output is directly fed into a distillation unit to separate this compound from unreacted starting materials and HBr.

Reaction Condition Optimization

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DCM, THF) improve bromine solubility and reaction homogeneity, while non-polar solvents (e.g., CS₂) enhance selectivity by stabilizing charged intermediates.

Catalytic Systems

-

Iron vs. Aluminum Catalysts : FeBr₃ provides higher regioselectivity (3-bromo:5-bromo = 9:1) compared to AlCl₃ (7:1).

-

Palladium Catalysis : Suzuki-Miyaura coupling has been explored for late-stage bromine introduction but shows limited applicability due to competing side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Bromination-Oxidation | High regioselectivity; scalable | Multi-step; requires oxidation | 70–75 |

| Directed Metalation | Single-step bromination | Low yields; sensitive to moisture | 50–60 |

| Continuous Flow | High throughput; minimal byproducts | Capital-intensive setup | >95 |

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Substitution Reactions: Formation of substituted benzoyl derivatives.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

3-Bromo-5-methoxybenzoyl chloride is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for studying biological processes and interactions.

Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methoxybenzoyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The bromine and methoxy substituents on the benzene ring influence the reactivity and selectivity of the compound in different reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-Bromo-5-methoxybenzoyl chloride and related benzoyl chloride derivatives:

Key Differences:

Substituent Positions and Electronic Effects :

- The 3-bromo-5-methoxy substitution pattern in the target compound creates a unique electronic environment. The methoxy group (electron-donating) may slightly deactivate the aromatic ring compared to electron-withdrawing substituents like chlorine in ’s compound. This could reduce electrophilic substitution reactivity but enhance stability .

- 4-Bromobenzoyl chloride () lacks additional substituents, making it less sterically hindered and more reactive in acylation reactions .

The irritant classification of ’s compound suggests that methoxy or alkyl substituents may mitigate corrosivity compared to halogens like chlorine .

Research Findings and Implications

Reactivity in Acylation Reactions :

- Benzoyl chlorides with electron-withdrawing groups (e.g., bromo, chloro) typically exhibit enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. However, bulky substituents (e.g., benzyloxy groups in and ) may slow reaction kinetics due to steric effects .

Solubility and Stability :

- Methoxy groups improve solubility in organic solvents like dichloromethane or THF, whereas halogenated derivatives (e.g., ) may exhibit lower solubility due to increased polarity and molecular weight .

Synthetic Applications :

- 4-Bromobenzoyl chloride () is widely used in peptide coupling and polymer synthesis, while complex derivatives like those in and are employed in specialized pharmaceuticals or agrochemicals where regioselectivity is critical .

Actividad Biológica

3-Bromo-5-methoxybenzoyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its structure allows it to participate in various chemical reactions, leading to the synthesis of biologically active derivatives. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

This compound is characterized by the following chemical structure:

- Molecular Formula: C8H7BrClO2

- Molecular Weight: 235.49 g/mol

This compound is a benzoyl chloride derivative that can undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily arises from its ability to react with nucleophiles such as amines, alcohols, and thiols. The mechanism involves the following steps:

- Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride ion.

- Formation of New Bonds: This reaction results in the formation of amides, esters, or thioesters, depending on the nucleophile used.

The compound's reactivity suggests potential applications in modifying other molecules to alter their biological functions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies: In vitro studies using MCF-7 cell lines showed that derivatives exhibited significant cytotoxicity, with IC50 values indicating effective apoptosis induction .

- Animal Models: In vivo experiments demonstrated that certain derivatives suppressed tumor growth in mice models, suggesting that modifications of this compound could yield potent anticancer agents .

Enzyme Interactions

The compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as:

- Protein Modification: It forms covalent bonds with amino acid residues, which can lead to alterations in protein function and cellular signaling pathways.

- Metabolic Pathways: The compound is involved in metabolic pathways that regulate metabolite levels and enzyme activity.

Case Studies

Several case studies have documented the biological effects of this compound derivatives:

- Study on Anticancer Activity:

- Antibacterial Effects:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzoyl chloride derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxybenzoyl chloride | 45.2 | Anticancer activity in glioblastoma |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 0.0316 | Significant anticancer effects |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,4-difluorobenzyl)-3,5-bis(trifluoromethyl)aniline | 8 | Strong antibacterial effects |

This table illustrates how structural variations impact biological efficacy and highlights the potential for developing targeted therapies based on these compounds.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-bromo-5-methoxybenzoyl chloride, and how can reaction efficiency be validated?

The synthesis typically begins with 3-bromo-5-methoxybenzoic acid as a precursor. Acylation is achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For validation:

- Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹).

- Purify via vacuum distillation or recrystallization, and confirm purity using melting point analysis and high-performance liquid chromatography (HPLC) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify substituent positions on the aromatic ring (e.g., methoxy group at δ ~3.8 ppm in 1H NMR; carbonyl carbon at δ ~170 ppm in 13C NMR).

- Mass spectrometry (MS) : Confirm molecular weight (219.46 g/mol) and fragmentation patterns.

- Elemental analysis : Verify stoichiometry of C, H, Br, and Cl.

- X-ray crystallography (if crystalline): Resolve spatial configuration and bond angles .

Basic: What safety protocols are essential for handling and storing this compound?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water due to hydrolysis risks. Neutralize spills with sodium bicarbonate.

- Storage : Keep in airtight, dark glass containers under inert gas (N₂/Ar) at 2–8°C. Segregate from bases and oxidizers.

- Regulatory compliance : Follow OSHA HazCom 2012 and REACH guidelines (not classified as SVHC) .

Advanced: How can researchers design experiments to evaluate the electrophilic reactivity of this compound with biological macromolecules?

- Target selection : Focus on nucleophilic residues (e.g., lysine amines, cysteine thiols) in proteins or enzymes.

- Interaction assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants (Kd).

- Mechanistic studies : Employ LC-MS/MS to identify covalent adducts or NMR titration to map binding sites. For contradictory data (e.g., varying Kd values), validate using orthogonal techniques like isothermal titration calorimetry (ITC) .

Advanced: How can solvent stability and reaction byproducts of this compound be systematically analyzed?

- Stability tests : Incubate the compound in polar aprotic (e.g., DMF), protic (e.g., MeOH), and aqueous solvents. Monitor degradation via HPLC at intervals.

- Byproduct identification : Use gas chromatography-mass spectrometry (GC-MS) to detect hydrolyzed products (e.g., 3-bromo-5-methoxybenzoic acid) or dimerization byproducts.

- Kinetic analysis : Calculate half-life (t½) under varying pH/temperature conditions to optimize reaction matrices .

Advanced: How can contradictions in reported synthetic yields of derivatives (e.g., amides, esters) be resolved?

- Parameter optimization : Systematically vary catalysts (e.g., DMAP vs. pyridine), temperatures, and stoichiometric ratios.

- Computational modeling : Use density functional theory (DFT) to predict reactivity of the acyl chloride with nucleophiles (e.g., amines vs. alcohols).

- Comparative studies : Replicate literature protocols side-by-side, analyzing yields and purity with controlled variables. Publish negative results to clarify discrepancies .

Advanced: What strategies are effective for synthesizing and characterizing structurally analogous compounds (e.g., 3-bromo-5-methoxyphenylboronic acid)?

- Synthetic routes : Utilize Suzuki-Miyaura coupling with Pd catalysts to replace the chloride with boronate esters.

- Characterization : Confirm boron incorporation via 11B NMR (δ ~30 ppm) and X-ray photoelectron spectroscopy (XPS).

- Comparative reactivity : Assess electronic effects of substituents (e.g., methoxy vs. trifluoromethoxy groups) on coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.